2-hydroxy-6-oxo-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a dihydropyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the sulfonamide and dihydropyrimidine groups . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural features with 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE and may exhibit similar biological activities.
Uniqueness
What sets 2-HYDROXY-6-OXO-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N4O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,4-dioxo-N-[2-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H16N4O5S/c20-13-12(9-16-15(22)17-13)25(23,24)18-11-6-2-1-5-10(11)14(21)19-7-3-4-8-19/h1-2,5-6,9,18H,3-4,7-8H2,(H2,16,17,20,22) |
InChI Key |
NFAGSORBHJDTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.